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Abstract
BAY-1436032 is a potent and orally bioavailable pan-inhibitor of mutant isocitrate

dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1 are frequently observed in several cancers,

including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic

cholangiocarcinoma.[3][4] These mutations confer a neomorphic enzymatic activity, leading to

the production of the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][4][5] R-2HG

competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic

alterations and a block in cellular differentiation that contributes to tumorigenesis.[6][7] BAY-
1436032 specifically targets various IDH1-R132X mutant forms, inhibiting the production of 2-

HG and inducing differentiation in tumor cells.[1][2][5] This document provides detailed

application notes and protocols for the in vivo oral administration of BAY-1436032 based on

preclinical and clinical studies.

Mechanism of Action
Mutant IDH1 enzymes convert α-ketoglutarate (α-KG) to R-2HG. BAY-1436032 inhibits this

catalytic activity, leading to a reduction in intracellular R-2HG levels. This restores the function

of α-KG-dependent enzymes, including histone and DNA demethylases, which in turn reverses

the epigenetic block and induces myeloid differentiation in AML cells.[5][6]
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Caption: Signaling pathway of mutant IDH1 and inhibition by BAY-1436032.
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Data Presentation
Preclinical In Vivo Efficacy in AML Patient-Derived
Xenograft (PDX) Models

Parameter
Vehicle
Control

BAY-1436032
(45 mg/kg,
daily)

BAY-1436032
(150 mg/kg,
daily)

Reference

Median Survival 91 days -
>150 days (all

mice survived)
[8]

Leukemic Stem

Cell (LSC)

Frequency

Reduction (vs.

Vehicle)

- - 117-fold [7]

Serum R-2HG at

Day 90
~62 µM

Intermediate

reduction

Nearly complete

suppression
[9]

Peripheral Blood

hCD45+ Cells
Increasing

Lower rate of

increase

Remained

constant
[8]

Combination Therapy in AML PDX Models (BAY-1436032
with Azacitidine)
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Treatment Group
LSC Frequency
Reduction (vs.
Vehicle)

Median Survival Reference

Azacitidine (1 mg/kg,

s.c., days 1-5)
4.1-fold - [7]

BAY-1436032 (150

mg/kg, p.o., daily for 4

weeks)

117-fold - [7]

Sequential

Combination
470-fold 299 days [7]

Simultaneous

Combination
33,150-fold

Not reached at 300

days
[7]

Phase I Clinical Trial in IDH1-Mutant Solid Tumors
Parameter Value Reference

Dosing Cohorts 150 mg to 1,500 mg twice daily [6][10]

Recommended Phase II Dose 1,500 mg twice daily [6]

Median Maximal Reduction of

Plasma R-2HG
76% [6][10]

Objective Response Rate

(Lower Grade Glioma, n=35)
11% (1 CR, 3 PRs) [6][10]

Stable Disease (Lower Grade

Glioma, n=35)
43% [6][10]

Experimental Protocols
In Vivo Efficacy Study in an AML Patient-Derived
Xenograft (PDX) Model
This protocol is synthesized from methodologies described in preclinical studies.[5][7][9]
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1. Animal Model:

Species: Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG).

Cell Source: Primary human AML cells harboring an IDH1 mutation (e.g., R132C, R132H).

Engraftment: Intravenously inject 1 x 106 to 5 x 106 primary AML cells into sublethally

irradiated (2 Gy) NSG mice.

Monitoring: Monitor peripheral blood for engraftment by flow cytometry for human CD45+

cells. Treatment is typically initiated when engraftment reaches a predetermined level (e.g.,

>1% hCD45+ cells).

2. Formulation and Administration of BAY-1436032:

Vehicle: A suitable vehicle for oral gavage (e.g., a mixture of 0.5% methylcellulose and 0.5%

Tween 80 in water).

Preparation: Prepare a homogenous suspension of BAY-1436032 in the vehicle at the

desired concentrations (e.g., 4.5 mg/mL and 15 mg/mL for 45 mg/kg and 150 mg/kg doses,

respectively, assuming a 10 mL/kg dosing volume).

Administration: Administer BAY-1436032 or vehicle control once daily via oral gavage.

3. Experimental Workflow:

In Vivo Efficacy Workflow

Start:
Select IDH1-mutant

AML PDX model

Engraft NSG mice
with primary AML cells

Monitor peripheral blood
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treatment cohorts
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- BAY-1436032 (e.g., 150 mg/kg)

Monitor endpoints:
- Survival

- Peripheral blast counts
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Terminal analysis:
- Spleen/bone marrow infiltration
- Leukemic stem cell frequency
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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